3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid
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Overview
Description
3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a keto group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with carbon dioxide under high pressure and temperature to form the desired product . Another method includes the use of metal-organic frameworks, where 3-amino-1,2,4-triazole-5-carboxylic acid is used as a ligand to form complex structures with metals such as zinc .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole-5-carboxylic acid: Similar in structure but lacks the keto group.
3-amino-1,2,4-triazine: Similar triazine ring but different functional groups attached.
2,4,6-trioxo-1,3,5-triazine: Contains multiple keto groups but lacks the amino and carboxylic acid groups.
Uniqueness
3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid is unique due to the presence of both an amino group and a keto group on the triazine ring, which provides it with distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-amino-5-oxo-4H-1,2,4-triazine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4-6-2(9)1(3(10)11)7-8-4/h(H,10,11)(H3,5,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRSBGQVXOZNDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(NC1=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282392 |
Source
|
Record name | 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116496-93-6 |
Source
|
Record name | 3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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